2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid
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Overview
Description
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid is a chemical compound with the molecular formula C6H8F3NO2 . It has a molecular weight of 183.13 g/mol . The compound is also known by its IUPAC name, 2-(((tert-butoxy)carbonyl)amino)-2-cyclopropyl-3,3,3-trifluoropropanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17,6-4-5-6)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Mechanism of Action
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid acts as a selective agonist of the GABA-B receptor, which is a member of the G-protein coupled receptor family. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in the suppression of neuronal activity. This mechanism of action is responsible for the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. It has also been shown to modulate the expression of various genes involved in neurotransmitter signaling and cell proliferation.
Advantages and Limitations for Lab Experiments
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid has several advantages as a research tool. It is highly stable and resistant to degradation, making it suitable for long-term studies. It is also relatively easy to synthesize, making it readily available for researchers. However, its high potency and selectivity can also be a limitation, as it may require specialized equipment and techniques for handling and administration.
Future Directions
There are several potential future directions for research on 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential as a cancer therapy, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological systems.
Synthesis Methods
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropane carboxylic acid with trifluoroacetic anhydride, followed by reduction with sodium borohydride and subsequent amino protection and deprotection steps.
Scientific Research Applications
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders. It has also been investigated as a potential therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells.
Safety and Hazards
properties
IUPAC Name |
2-amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(10,4(11)12)3-1-2-3/h3H,1-2,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJAMLDTFDQNCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.